(Dhqd)2phal
Overview
Description
(DHQD)2PHAL, a chiral ligand derived from hydroquinidine, has been extensively utilized in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various reactions. The ligand has been applied in bromolactonization of alkynes , Suzuki–Miyaura cross-coupling reactions , bromohydroxylation of aryl olefins , and azide–alkyne cycloaddition reactions . Additionally, it has been used in a polymer-bound form to enhance reactivity and enantioselectivity in asymmetric dihydroxylation reactions .
Synthesis Analysis
The synthesis of (DHQD)2PHAL is not detailed in the provided papers, but its application in synthetic methodologies is well-documented. It has been used as a catalyst in the asymmetric bromolactonization of allenoic acids, demonstrating its versatility across different substrate types .
Molecular Structure Analysis
While the molecular structure of (DHQD)2PHAL is not explicitly discussed in the provided papers, its effectiveness as a ligand suggests a structure that is conducive to forming stable complexes with metals, which is essential for its catalytic activity in various reactions.
Chemical Reactions Analysis
(DHQD)2PHAL has been shown to catalyze a range of chemical reactions. It promotes enantioselective bromolactonization , enhances the efficiency of Suzuki–Miyaura cross-coupling in water at room temperature , and facilitates bromohydroxylation with high enantioselectivity . It also accelerates Cu-catalyzed azide–alkyne cycloaddition reactions and is effective in asymmetric chlorocyclization of olefinic amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of (DHQD)2PHAL are implied through its use in various reactions. Its solubility in water is suggested by its application in aqueous Suzuki–Miyaura cross-coupling reactions and azide–alkyne cycloadditions . The ligand's stability and recyclability are highlighted by its repeated use without significant loss of catalytic activity .
Case Studies
Case studies demonstrate the ligand's utility in overcoming byproduct inhibition in bromoesterification reactions , and its application in the synthesis of chiral chloro substituted isobenzofuran-1(3H)-imine derivatives with good yields and enantioselectivities . These examples showcase (DHQD)2PHAL's role in advancing synthetic methodologies and addressing specific challenges in asymmetric catalysis.
Scientific Research Applications
(DHQD)2PHAL in Click Chemistry
- (DHQD)2PHAL has been demonstrated as an excellent accelerating ligand for the copper(I)-catalyzed azide–alkyne cycloaddition reaction, a key protocol in Click Chemistry. This method, conducted in water at room temperature, is notable for its simplicity, efficiency, and environmental friendliness, yielding products with high purity and excellent yields (Ali et al., 2014).
(DHQD)2PHAL in Asymmetric Synthesis
- The compound has been successfully applied in the asymmetric synthesis of spiro-indolines and fused indolines with high yields and excellent enantioselectivity. This process is crucial in creating compounds with continuous quaternary and tertiary carbon centers (Yin & You, 2013; Yin & You, 2014).
(DHQD)2PHAL in Asymmetric Dihydroxylation
- A novel application of (DHQD)2PHAL in the osmium-catalyzed asymmetric dihydroxylation of olefins has been presented. In this process, the ligand serves a dual function in stereocontrol and acts as a reoxidant for osmium(VI), demonstrating versatility in organic synthesis (Jonsson et al., 2001).
(DHQD)2PHAL in Catalytic Reactions
- The compound has been used in Suzuki–Miyaura cross-coupling reactions, showing efficiency and recyclability in synthesizing biaryls/heterobiaryls in water at room temperature. This highlights its potential in green chemistry and sustainable processes (Saikia et al., 2015).
(DHQD)2PHAL in Bromolactonization and Bromohydroxylation
- (DHQD)2PHAL has been effectively used in asymmetric bromolactonization and bromohydroxylation reactions. These processes are significant in the synthesis of lactones and bromohydrins with high enantioselectivity, underlining the compound's role in creating complex molecular structures (Wilking et al., 2014; Li et al., 2017).
properties
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
Record name | (DHQD)2PHAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dhqd)2phal | |
CAS RN |
140853-10-7 | |
Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (DHQD)2PHAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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